molecular formula C16H23ClN2O B4949545 1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride

1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride

Cat. No.: B4949545
M. Wt: 294.82 g/mol
InChI Key: CXJWABRXAXYUMN-UHFFFAOYSA-N
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Description

1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields . The compound’s unique structure, featuring a 2,4,6-trimethylphenoxy group attached to a butyl chain linked to an imidazole ring, makes it a subject of interest in various scientific research areas.

Preparation Methods

The synthesis of 1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride involves several steps, starting with the preparation of the 2,4,6-trimethylphenoxybutyl intermediate. This intermediate is then reacted with imidazole under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a nickel complex, and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The 2,4,6-trimethylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-[4-(2,4,6-trimethylphenoxy)butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-13-10-14(2)16(15(3)11-13)19-9-5-4-7-18-8-6-17-12-18;/h6,8,10-12H,4-5,7,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWABRXAXYUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCN2C=CN=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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